molecular formula C14H15N3O2S B2947125 (E)-N'-[5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide CAS No. 861211-22-5

(E)-N'-[5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide

Cat. No.: B2947125
CAS No.: 861211-22-5
M. Wt: 289.35
InChI Key: ISAPSSRLTVHWFS-CXUHLZMHSA-N
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Description

This compound belongs to the class of thiazole derivatives featuring a methanimidamide moiety and a 4-methoxybenzoyl substituent. Its structure comprises:

  • A 1,3-thiazole core substituted at position 5 with a 4-methoxybenzoyl group (electron-donating methoxy substituent).
  • Molecular formula: C₁₄H₁₅N₃O₂S (calculated based on substituent analysis).

The methoxy group enhances solubility in polar solvents compared to halogenated analogs, while the imidamide moiety may facilitate interactions with biological targets .

Properties

IUPAC Name

N'-[5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-17(2)9-16-14-15-8-12(20-14)13(18)10-4-6-11(19-3)7-5-10/h4-9H,1-3H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAPSSRLTVHWFS-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NC=C(S1)C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=NC=C(S1)C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-[5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group is introduced via Friedel-Crafts acylation, where 4-methoxybenzoyl chloride reacts with the thiazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Imidamide: The final step involves the reaction of the intermediate compound with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the imidamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-[5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced thiazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzoyl group, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

(E)-N’-[5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its thiazole moiety.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N’-[5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural analogs differ in the substituents on the benzoyl/phenyl group attached to the thiazole ring. These modifications significantly alter electronic properties, hydrophobicity, and bioactivity.

Table 1: Structural and Physicochemical Comparison
Compound (CAS) Substituent (R) Molecular Formula MW (g/mol) XlogP Topological PSA (Ų) Key Features
Target Compound* 4-OCH₃ C₁₄H₁₅N₃O₂S ~297.36 ~2.8† ~73.8† Electron-donating group; moderate polarity
N'-[5-(4-Bromobenzoyl)-... (528818-71-5) 4-Br C₁₃H₁₂BrN₃OS 338.22 3.3 73.8 Electron-withdrawing Br; higher hydrophobicity
(E)-N'-[5-(2,4-Dichlorobenzoyl)-... (865659-42-3) 2,4-Cl₂ C₁₃H₁₁Cl₂N₃OS 328.21 3.6‡ 73.8‡ Strong electron-withdrawing Cl; potential pesticidal activity
N,N-Dimethyl-N'-[5-(2,2,2-trifluoroacetyl)-... (865659-50-3) CF₃CO C₈H₈F₃N₃OS 251.23 1.9‡ 73.8‡ Electron-deficient trifluoroacetyl; reduced steric bulk
(E)-N'-4-(4-Bromophenyl)-... (324779-15-9) 4-Br (phenyl) C₁₂H₁₂BrN₃S 310.21 3.6 56.7 Direct bromophenyl substitution; lower polarity

*Hypothetical values for the target compound based on structural analogs. †Estimated using computational tools (e.g., XlogP3). ‡Calculated from similar structures.

Biological Activity

(E)-N'-[5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research and antimicrobial properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H15N3O2S
  • Molecular Weight : 289.353 g/mol
  • CAS Number : 861211-22-5

The compound features a thiazole ring, which is known for its biological significance, particularly in medicinal chemistry.

The biological activity of this compound is primarily linked to its interaction with tubulin, a protein that plays a critical role in cell division. It has been shown to bind to the colchicine-binding site on tubulin, which inhibits microtubule polymerization. This inhibition leads to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells .

In Vitro Studies

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The SMART compounds, which include derivatives of this compound, have demonstrated:

  • Potent Inhibition of Cell Growth : Effective against both parental and multidrug-resistant (MDR) cancer cells.
  • Mechanism of Action : Induces apoptosis through the disruption of microtubule dynamics .

In Vivo Studies

In vivo studies using xenograft models of prostate (PC-3) and melanoma (A375) cancers showed promising results. Treatment with this compound resulted in tumor growth inhibition rates ranging from 4% to 30%, indicating its potential as an effective anticancer agent without significant neurotoxicity observed at higher doses .

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. It was screened against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing notable antibacterial effects. The mechanism likely involves disruption of bacterial cell wall synthesis or function .

Case Studies and Research Findings

StudyFindings
Bhat et al. (2010)Demonstrated that derivatives of thiazole exhibit selective GSK-3β inhibition and potential neuroprotective effects .
SMART Compounds Study (2011)Confirmed that compounds similar to this compound could effectively overcome drug resistance in cancer therapy .
Antimicrobial ScreeningFound significant antibacterial activity against E. coli and S. aureus, suggesting potential therapeutic applications beyond oncology .

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